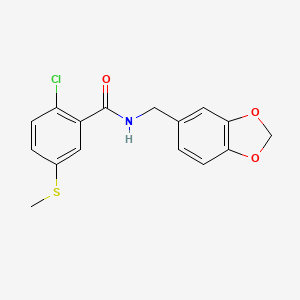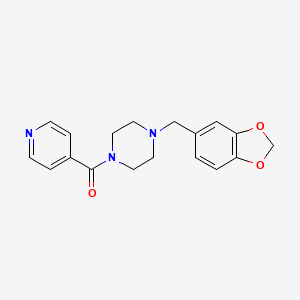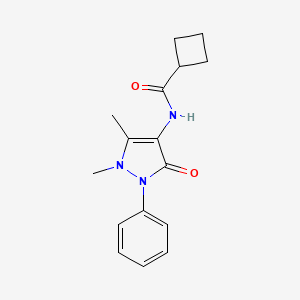![molecular formula C17H18ClNO2S B5739179 2-[(2-chlorobenzyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5739179.png)
2-[(2-chlorobenzyl)thio]-N-(4-ethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-chlorobenzyl)thio]-N-(4-ethoxyphenyl)acetamide, commonly known as CBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thioacetamides and has been found to exhibit a range of biochemical and physiological effects. In
科学的研究の応用
CBA has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer treatment. Studies have shown that CBA exhibits potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. CBA has also been found to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells.
作用機序
The mechanism of action of CBA is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. CBA has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage, which ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
CBA has been found to exhibit a range of biochemical and physiological effects. Studies have shown that CBA can induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and inhibit the activity of certain enzymes that are involved in cancer growth and proliferation. CBA has also been found to exhibit anti-inflammatory activity and to have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the primary advantages of CBA is its potent anti-cancer activity. CBA has been found to exhibit activity against a range of cancer cell lines and has the potential to be developed into a new cancer treatment. However, there are also limitations to the use of CBA in lab experiments. One of the limitations is the potential for toxicity, as CBA has been found to exhibit toxicity in certain cell lines. Additionally, further research is needed to fully understand the mechanism of action of CBA and to optimize its therapeutic potential.
将来の方向性
There are several future directions for research on CBA. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the development of new derivatives of CBA with improved therapeutic potential. Additionally, further research is needed to fully understand the mechanism of action of CBA and to identify the specific enzymes and pathways that are targeted by the compound. Finally, clinical trials are needed to evaluate the safety and efficacy of CBA as a potential cancer treatment.
合成法
The synthesis of CBA involves the reaction of 2-chlorobenzyl chloride with sodium thioacetate in the presence of a base such as potassium carbonate. This reaction results in the formation of the intermediate 2-(2-chlorobenzylthio)acetate, which is then reacted with 4-ethoxyaniline to form the final product, CBA. The synthesis of CBA is a relatively straightforward process and can be carried out in a laboratory setting with relative ease.
特性
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c1-2-21-15-9-7-14(8-10-15)19-17(20)12-22-11-13-5-3-4-6-16(13)18/h3-10H,2,11-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMZROPTEROICE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-bromo-N-[4-(propionylamino)phenyl]-2-furamide](/img/structure/B5739098.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B5739102.png)
![3-[2-oxo-2-(1-piperidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5739110.png)
![6-(4-bromo-2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5739116.png)




![2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5739149.png)


![6-bromo-2-(4-ethoxyphenyl)-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5739170.png)
![N-[2-(butyrylamino)phenyl]-2-chlorobenzamide](/img/structure/B5739189.png)